1-(5-Amino-2-methylphenyl)propan-1-one
Description
1-(5-Amino-2-methylphenyl)propan-1-one is an aryl ketone derivative featuring a propan-1-one backbone substituted with a 5-amino-2-methylphenyl group. The amino group at the 5-position and the methyl group at the 2-position on the aromatic ring confer unique electronic and steric properties to this compound.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(5-amino-2-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3 |
InChI Key |
ATNCAISNDWPTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)propan-1-one typically involves the reaction of 5-amino-2-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the condensation of 5-amino-2-methylbenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-quality compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(5-Amino-2-methylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, including its use as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylphenyl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, halogenated analogs (e.g., F, Br) increase electrophilicity, favoring electrophilic aromatic substitution or coupling reactions .
- Biological Activity: Compounds with hydroxyl groups (e.g., 1-(2,6-dihydroxyphenyl)propan-1-one) exhibit antifungal properties due to hydrogen bonding and redox activity . The target compound’s amino group may enable similar interactions but with distinct biological targets.
Physicochemical Properties
| Property | This compound | 1-(3-Fluorophenyl)propan-1-one | 1-(2,6-Dihydroxyphenyl)propan-1-one |
|---|---|---|---|
| Solubility in Polar Solvents | High (due to NH₂) | Moderate (F is weakly polar) | Very high (due to OH groups) |
| Melting Point | Likely >150°C (estimated) | ~80–100°C (typical for aryl ketones) | >200°C (strong H-bonding) |
| Reactivity | Base-sensitive (NH₂ deprotonation) | Electrophilic aromatic substitution | Oxidation-prone (phenolic OH) |
Notes:
- The amino group in the target compound increases its susceptibility to oxidation and acid-base reactions compared to halogenated analogs .
- Halogenated derivatives (e.g., Br, Cl) often exhibit higher molecular weights and lower volatility, impacting purification methods .
Biological Activity
1-(5-Amino-2-methylphenyl)propan-1-one, also known as a derivative of phenylpropanone, has garnered attention for its potential biological activities. This compound is structurally characterized by an amino group and a methyl group attached to the phenyl ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C10H13N
- Molecular Weight : 149.22 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenylpropanones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.0039 to 0.025 mg/mL against these pathogens .
The mechanism through which this compound exerts its antimicrobial effects may involve interference with bacterial iron homeostasis, thereby inhibiting essential enzymatic processes required for bacterial survival . Additionally, the presence of the amino group may enhance its ability to interact with biological targets such as enzymes or receptors, modulating their activity.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various phenylpropanone derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against E. coli and Bacillus subtilis.
Compound MIC (mg/mL) Target Bacteria Compound A 0.0048 E. coli Compound B 0.0195 Bacillus mycoides This compound TBD TBD - Antifungal Activity : In another investigation, the antifungal properties of related compounds were assessed, revealing that some derivatives exhibited significant activity against Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other known compounds in the same class.
| Compound Name | Structure Type | Antimicrobial Activity (MIC) |
|---|---|---|
| 5-Amino-2-methylphenol | Phenolic derivative | Moderate |
| 4-Aminoacetophenone | Acetophenone derivative | High |
| This compound | Propanone derivative | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
